REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[C:5]1([CH3:16])[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13](O)=[O:14])=[CH:7][CH:6]=1>C1C=CC=CC=1>[C:5]1([CH3:16])[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13]([Cl:3])=[O:14])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
9.44 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C=CC(=O)O)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to dryness on the rotovap
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C=CC(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 123.3 mmol | |
AMOUNT: MASS | 22.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |